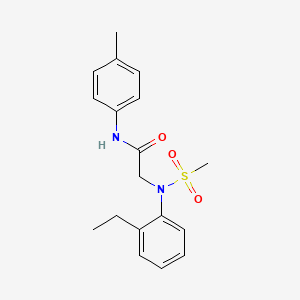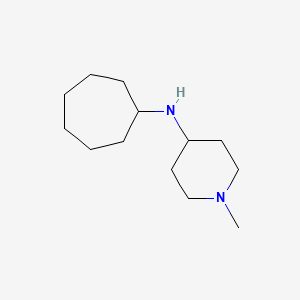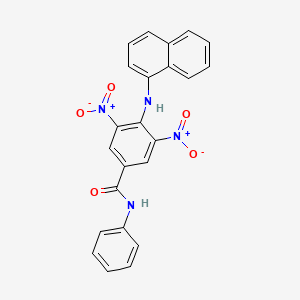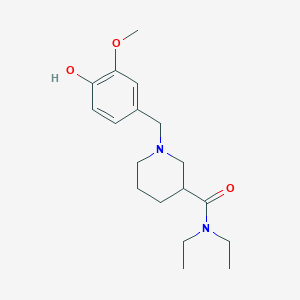
N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMWG, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as reducing oxidative stress, improving mitochondrial function, and regulating glucose and lipid metabolism. This compound has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments such as its high potency and selectivity, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations such as its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
Future research on N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could focus on its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies could investigate the optimal dosage and administration of this compound, as well as its potential side effects. Finally, the development of more efficient synthesis methods for this compound could facilitate its widespread use in scientific research.
Méthodes De Synthèse
N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized through a multistep process that involves the reaction of 2-ethylbenzoyl chloride, 4-methylbenzoyl chloride, and N-methylglycine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylsulfonyl chloride to form this compound.
Applications De Recherche Scientifique
N~2~-(2-ethylphenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been found to improve glucose tolerance and insulin sensitivity. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-7-5-6-8-17(15)20(24(3,22)23)13-18(21)19-16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQFPDRFDDJCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=C(C=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)

![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)

![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4998610.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4998622.png)
![5-[(3-methoxyphenoxy)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4998629.png)
![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)


![6-[4-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4998649.png)
![3-[(2,4-dichlorophenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4998655.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4998657.png)